Nordihydrocapsiate

Description

Properties

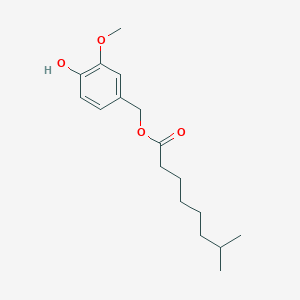

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-13(2)7-5-4-6-8-17(19)21-12-14-9-10-15(18)16(11-14)20-3/h9-11,13,18H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBVPYSHEOQGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176439 | |

| Record name | Nordihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220012-53-3 | |

| Record name | Nordihydrocapsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220012533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nordihydrocapsiate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORDIHYDROCAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S73H45T4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nordihydrocapsiate: Non-Pungent Modulation of Inflammatory Signaling

This technical guide details the anti-inflammatory and immunomodulatory mechanisms of Nordihydrocapsiate (NDC) , a non-pungent capsinoid analog. Unlike its pungent counterpart capsaicin, NDC offers a therapeutic window for chronic inflammation and metabolic disorders without the limiting side effect of nociceptive irritation.

Technical Guide & Research Whitepaper

Executive Summary

This compound (NDC) is a bioactive capsinoid found in the non-pungent "CH-19 Sweet" cultivar of Capsicum annuum. Structurally analogous to capsaicin, NDC replaces the stable amide bond with a hydrolyzable ester bond, eliminating the pungency associated with TRPV1-mediated nociception while retaining potent anti-inflammatory, anti-angiogenic, and thermogenic properties.

This guide delineates the two primary signaling axes modulated by NDC:

-

TRPV1-Independent Anti-Inflammatory Pathway: Direct inhibition of the NF-κB canonical pathway and Src kinase activity.

-

TRPV1-Dependent Thermogenic Pathway: Activation of sympathetic nervous system (SNS) activity for metabolic regulation.

Chemical & Pharmacological Profile

Structural Determinants of Non-Pungency

The critical structural divergence lies in the linker region between the vanillyl head and the fatty acid tail.

-

Capsaicin: Vanillylamine + Fatty Acid

Amide Bond (Stable, High TRPV1 affinity/pungency). -

This compound: Vanillyl Alcohol + Fatty Acid

Ester Bond (Labile, Transient TRPV1 interaction/Non-pungent).

This ester linkage renders NDC susceptible to rapid hydrolysis in aqueous environments, preventing the sustained depolarization of sensory neurons that causes pain, while allowing sufficient intracellular interaction to modulate kinase activity.

| Feature | Capsaicin | This compound (NDC) |

| Linkage | Amide | Ester |

| Pungency (Scoville) | ~16,000,000 | ~0 (Non-pungent) |

| TRPV1 Activation | Potent Agonist | Weak/Transient Agonist |

| Primary Utility | Analgesic (Topical), Counter-irritant | Anti-inflammatory, Metabolic |

Mechanistic Deep Dive: Signaling Pathways

Pathway A: NF-κB Suppression (TRPV1-Independent)

Research indicates that NDC exerts immunosuppressive effects in T-cells and macrophages via a mechanism distinct from vanilloid receptor activation.

-

Target: IκB Kinase (IKK) complex.

-

Mechanism: NDC prevents the phosphorylation and subsequent degradation of IκB

. By stabilizing IκB -

Outcome: Downregulation of pro-inflammatory cytokines (IL-2, TNF-

, IFN-

Pathway B: Anti-Angiogenic Src Inhibition

In endothelial cells (HUVECs), capsinoids including NDC function as direct inhibitors of Src kinase .

-

Mechanism: NDC binds to the ATP-binding pocket of Src kinase.

-

Specificity: It inhibits VEGF-induced Src activity without affecting the autophosphorylation of the VEGF receptor (VEGFR/KDR).[1]

-

Downstream Effect: Blockade of FAK (Focal Adhesion Kinase) and VE-Cadherin phosphorylation, preventing endothelial cell migration and capillary tube formation.[1]

Pathway C: Thermogenesis (TRPV1-Dependent)

While non-pungent, NDC retains the ability to activate TRPV1 in the gut, triggering a vagal afferent signal to the brainstem.

-

Route: Gut TRPV1

Vagus Nerve -

Result: Upregulation of UCP1 (Uncoupling Protein 1) in brown adipose tissue, driving fatty acid oxidation and heat generation.

Visualizing the Signaling Architecture

Figure 1: Dual-mechanism action of NDC inhibiting Angiogenesis (Left) and Inflammation (Right).

Experimental Protocols

Protocol A: Extraction & Purification of NDC

Objective: Isolate high-purity NDC from Capsicum annuum cv. CH-19 Sweet for biological assays.[1] Causality: The ester bond is hydrolytically unstable; therefore, aqueous extraction is avoided in favor of non-polar solvents (pentane) followed by rapid chromatographic separation.

Step-by-Step Workflow:

-

Preparation: Dry CH-19 Sweet fruits and grind to a fine powder.

-

Primary Extraction:

-

Mix powder with n-Pentane (1:10 w/v).

-

Sonicate for 30 mins at <25°C (Heat degrades capsinoids).

-

Filter and collect the supernatant.

-

-

Partitioning (Enrichment):

-

Evaporate pentane to concentrate the extract.

-

Perform liquid-liquid extraction using Acetonitrile (ACN) and Pentane.[2] NDC preferentially partitions into the ACN phase, leaving waxes/lipids in pentane.

-

-

Purification (Chromatography):

-

Load ACN fraction onto a Diaion HP-20SS resin column.

-

Elute with a gradient of Methanol/Water (starting 40% MeOH

80% MeOH). -

NDC elutes distinct from capsiate due to the shorter alkyl chain.

-

-

Validation: Confirm purity via HPLC (C18 column, detection at 280 nm).

Protocol B: In Vitro T-Cell Suppression Assay

Objective: Quantify the anti-inflammatory efficacy of NDC by measuring T-cell activation markers. Trustworthiness: This assay uses CD3/CD28 stimulation to mimic physiological antigen presentation, providing a robust model for autoimmune inflammation.

Materials:

-

Jurkat T-cells or Primary Human PBMCs.

-

Anti-CD3 (Clone OKT3) and Anti-CD28 antibodies.

-

NDC stock (dissolved in DMSO, stored at -20°C).

Procedure:

-

Coating: Coat 96-well plates with anti-CD3 (5 µg/mL) in PBS overnight at 4°C.

-

Seeding: Wash plates. Seed T-cells at

cells/mL in RPMI-1640 media. -

Treatment:

-

Add NDC at graded concentrations (10, 50, 100 µM).

-

Include Vehicle Control (DMSO < 0.1%) and Positive Control (Cyclosporin A).

-

-

Stimulation: Add soluble anti-CD28 (2 µg/mL) to provide the co-stimulatory signal.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readout (Flow Cytometry):

-

Harvest cells and stain with FITC-anti-CD69 and PE-anti-CD25.

-

Data Analysis: Calculate the % Inhibition of CD69/CD25 expression relative to the stimulated vehicle control.

-

Protocol Visualization

Figure 2: Extraction workflow to isolate unstable capsinoids like NDC.

References

-

Sancho, R., et al. (2002). Immunosuppressive activity of capsaicinoids: capsiate derived from sweet peppers inhibits NF-kappaB activation and is a potent antiinflammatory compound in vivo. European Journal of Immunology.

-

Pyun, B. J., et al. (2008). Capsiate, a nonpungent capsaicin-like compound, inhibits angiogenesis and vascular permeability via a direct inhibition of Src kinase activity. Cancer Research.

-

Luo, X. J., et al. (2011). Recent advances in the study on capsaicinoids and capsinoids. European Journal of Pharmacology.

-

Haramizu, S., et al. (2006). Capsiate, a nonpungent capsaicin analog, increases energy expenditure in humans. Bioscience, Biotechnology, and Biochemistry.[3]

-

Han, J., et al. (2022). Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography.[4] Food Chemistry.

Sources

Technical Deep Dive: Natural Sources & Isolation of Nordihydrocapsiate (NDC)

Topic: Natural Sources & Isolation of Nordihydrocapsiate (CH-19 Sweet) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (NDC) is a rare, non-pungent capsinoid analog found primarily in the Capsicum annuum L. cultivar 'CH-19 Sweet'. Unlike its potent counterpart capsaicin, NDC activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel to induce thermogenesis and lipid oxidation without eliciting the acute nociceptive (pain) response or sensory irritation. This unique pharmacological profile makes NDC a high-value target for metabolic disorder therapeutics and weight management formulations.[1][2] This guide details the botanical origins, biosynthetic pathways, extraction protocols, and stability considerations required for the isolation of high-purity NDC.

Botanical & Genetic Origin: The CH-19 Sweet Phenotype[1][2][3]

The primary natural source of NDC is the CH-19 Sweet pepper.[1] This cultivar is a non-pungent mutant of the hot pepper Capsicum annuum.[3] The absence of pungency is not due to a lack of vanilloid production but rather a specific genetic diversion in the biosynthetic pathway.

Genetic Mechanism[1]

-

Wild Type (Pungent): The pAMT gene encodes a putative aminotransferase that converts vanillin to vanillylamine. This amine is then condensed with fatty acids by Capsaicin Synthase (Pun1) to form pungent capsaicinoids (amides).[4]

-

CH-19 Sweet (Non-Pungent): A loss-of-function mutation in the pAMT gene prevents the formation of vanillylamine.[1] Consequently, vanillyl alcohol accumulates in the placenta. The Pun1 enzyme, retaining its acyltransferase activity, esterifies this alcohol with fatty acids to form capsinoids (esters) instead of capsaicinoids.

Chemical Profile & Biosynthesis[1][2]

NDC is a minor constituent of the capsinoid family, typically co-occurring with capsiate (CST) and dihydrocapsiate (DCT).

Structural Comparison

| Feature | Capsaicin (Pungent) | This compound (Non-Pungent) |

| Linkage | Amide (-NH-CO-) | Ester (-O-CO-) |

| Precursor | Vanillylamine | Vanillyl Alcohol |

| Fatty Acid Tail | (E)-8-methyl-6-nonenoic acid | 7-methyloctanoic acid |

| Formula | C18H27NO3 | C17H26O4 |

| Stability | High (Hydrolysis resistant) | Low (Hydrolysis prone) |

Biosynthetic Pathway Diagram

The following diagram illustrates the critical divergence point at pAMT that leads to NDC synthesis.

Figure 1: Biosynthetic divergence in CH-19 Sweet.[1][2] The loss of pAMT activity shunts flux toward Vanillyl Alcohol, the obligate precursor for this compound.

Extraction & Purification Methodologies

Isolating NDC is challenging due to its low natural abundance (<10% of total capsinoids) and the high instability of the ester bond. Standard capsaicin protocols using harsh solvents or high temperatures will degrade NDC.[1]

Protocol: Liquid-Liquid Partition & UHPLC Isolation[1][2]

Reagents:

-

Extraction Solvent: Pentane (High selectivity for non-polar lipids/capsinoids).[1]

-

Partition Solvent: Acetonitrile (ACN) (Separates capsinoids from neutral lipids).

-

Chromatography: Phenyl-Hexyl column (Superior selectivity for aromatic esters).[1][2]

Workflow:

-

Preparation: Freeze-dry CH-19 Sweet fruits immediately after harvest. Grind to fine powder under liquid nitrogen to prevent heat generation.[1]

-

Primary Extraction: Extract powder with Pentane (1:10 w/v) at 4°C for 2 hours. Filter.

-

Why Pentane? It minimizes the extraction of water and polar impurities that promote hydrolysis.

-

-

Enrichment (Partition): Mix Pentane extract with Acetonitrile (1:1 v/v). Shake vigorously and let settle.

-

Purification (UHPLC): Inject ACN fraction onto a Phenyl-Hexyl column.

Isolation Workflow Diagram

Figure 2: Optimized extraction workflow prioritizing solvent compatibility and thermal stability to prevent ester hydrolysis.[1][2]

Analytical Characterization

When validating isolated fractions, researchers should look for the following markers. Note that NDC elutes before capsiate and dihydrocapsiate in reverse-phase systems due to its shorter alkyl chain (C8 vs C9).[1]

| Parameter | Value / Characteristic |

| Molecular Weight | 294.39 g/mol |

| Exact Mass | 294.1831 (Monoisotopic) |

| UV Max | 280 nm (Vanillyl moiety) |

| HPLC Elution Order | NDC < Capsiate < Dihydrocapsiate (RP-C18 or Phenyl-Hexyl) |

| Key MS Fragment | m/z 137 (Vanillyl cation, characteristic of all capsinoids) |

Pharmacodynamics & Mechanism of Action

NDC functions as a non-pungent TRPV1 agonist .[1] The lack of pungency is attributed to the ester bond's susceptibility to rapid hydrolysis by esterases in the oral mucosa and differences in lipophilicity that alter receptor access kinetics at nociceptive nerve endings.

-

Target: TRPV1 (Transient Receptor Potential Vanilloid 1).[1][8][6][9]

-

Effect: Calcium influx

Sympathetic Nervous System (SNS) activation -

Outcome: Upregulation of UCP1 (Uncoupling Protein 1) in brown adipose tissue, leading to thermogenesis and fat oxidation.

Signaling Pathway Diagram[1]

Figure 3: Pharmacological pathway of NDC. Note the activation of metabolic thermogenesis without the parallel nociceptive (pain) signal characteristic of capsaicin.

Stability & Handling (Critical)

The ester linkage in NDC is the primary point of failure in experimental protocols.

-

Solvent Choice: Avoid alcohols (methanol/ethanol) for long-term storage as transesterification can occur.[1] Use Acetonitrile or DMSO for stock solutions.[1]

-

Water Sensitivity: Strictly anhydrous conditions are preferred.[1] In aqueous buffers, process immediately.

-

Temperature: Store pure compound at -20°C or lower.

-

pH: Stable at pH 4-6. Rapidly hydrolyzes at pH > 7 (alkaline conditions).[1]

References

-

Kobata, K., et al. (1998).[5] "Novel Capsaicinoid-like Substances, Capsiate and Dihydrocapsiate, from the Fruits of a Nonpungent Cultivar, CH-19 Sweet, of Pepper (Capsicum annuum L.)." Journal of Agricultural and Food Chemistry.

-

Yazawa, S., et al. (1989). "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent."[1][8][3] Japanese Society for Horticultural Science.[1]

-

Luo, X., et al. (2011). "Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography." Journal of Separation Science.

-

Ohnuki, K., et al. (2001).[3][5] "CH-19 Sweet, a Non-Pungent Cultivar of Red Pepper, Increased Body Temperature and Oxygen Consumption in Humans." Bioscience, Biotechnology, and Biochemistry.

-

Tanaka, Y., et al. (2010). "Biosynthesis of Capsinoids in 'CH-19 Sweet': Molecular Characterization of the Putative Aminotransferase (pAMT) Gene." Journal of Agricultural and Food Chemistry.

Sources

- 1. Biological Properties, Bioactive Constituents, and Pharmacokinetics of Some Capsicum spp. and Capsaicinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB013332) - FooDB [foodb.ca]

- 3. scispace.com [scispace.com]

- 4. Chemical and Pharmacological Aspects of Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the biological similarity of three capsaicin analogs (Capsinoids) found in non-pungent chili pepper (CH-19 Sweet) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

Technical Guide: Nordihydrocapsiate-Mediated Activation of Brown Adipose Tissue (BAT)

Executive Summary

Nordihydrocapsiate (NDC) represents a pivotal advancement in metabolic therapeutics: a non-pungent analog of capsaicin that retains the ability to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike capsaicin, which is limited by dose-limiting pungency and gastric distress, NDC permits sustained oral dosing required for chronic Brown Adipose Tissue (BAT) recruitment.

This guide provides a mechanistic and operational framework for researchers investigating NDC as a thermogenic agent. It details the gut-brain-BAT axis, intracellular signaling cascades, and validated clinical protocols for assessing efficacy.

Part 1: Molecular Pharmacology & The Gut-Brain Axis

The Non-Pungent Mechanism

The primary barrier to capsaicin therapeutics is the activation of oral nociceptors. NDC bypasses this via rapid hydrolysis and a distinct pharmacokinetic profile, yet it effectively binds gut TRPV1 channels. This interaction triggers a vagal afferent signal rather than a systemic pharmacological distribution of the parent molecule.

The Signaling Pathway

The activation of BAT by NDC is not a direct interaction between the molecule and the adipocyte. It is a neuro-metabolic reflex arc.

-

Trigger: NDC binds TRPV1 in the gastrointestinal lumen.

-

Transmission: Vagal afferent nerves transmit signals to the Nucleus of the Solitary Tract (NTS).

-

Integration: Signals relay to the Hypothalamus (DMH/VMH).

-

Effector: Sympathetic Nervous System (SNS) efferents release Norepinephrine (NE) into BAT depots.[1]

Visualization: The Gut-Brain-BAT Axis

Caption: Figure 1. The neuro-metabolic reflex arc initiated by intestinal NDC sensing, leading to sympathetic drive in BAT.

Part 2: Intracellular Dynamics in BAT

Once the sympathetic signal reaches the brown adipocyte, a specific cascade drives thermogenesis. The core objective of NDC therapy is to upregulate Uncoupling Protein 1 (UCP1), which uncouples oxidative phosphorylation from ATP synthesis, dissipating energy as heat.

The Signaling Cascade

-

Reception: Norepinephrine binds

-adrenergic receptors ( -

Transduction:

protein activation increases Adenylyl Cyclase (AC) activity, raising cAMP levels. -

Execution: Protein Kinase A (PKA) phosphorylates:

-

HSL (Hormone Sensitive Lipase): Mobilizes Free Fatty Acids (FFAs) for fuel.

-

p38 MAPK / CREB: Translocates to the nucleus to drive transcription of UCP1 and PGC-1\alpha (mitochondrial biogenesis).

-

Visualization: Adipocyte Thermogenesis Pathway

Caption: Figure 2. Intracellular signaling cascade within the brown adipocyte following sympathetic stimulation.

Part 3: Clinical Translation & Efficacy Data

Clinical trials utilizing capsinoids (containing NDC) demonstrate two distinct phases of efficacy: Acute Thermogenesis and Chronic Recruitment.

Comparative Efficacy Table

The following data synthesizes findings from key human trials (e.g., Yoneshiro et al., 2012; Snitker et al., 2009).

| Parameter | Capsaicin (Pungent) | This compound / Capsinoids | Placebo |

| TRPV1 Affinity | High (Oral & Gut) | High (Gut specific) | None |

| Acute EE Increase | +15-20 kcal/h | +10-15 kcal/h | < 5 kcal/h |

| Gastric Tolerability | Low (Pain/Nausea) | High (No adverse events) | High |

| BAT Recruitment | Proven (6 weeks) | Proven (6 weeks) | None |

| Primary Limitation | Compliance (Burn) | Bioavailability | N/A |

The "Browning" Effect

Chronic administration of NDC (approx. 9-12 mg/day for 6 weeks) has been shown to recruit BAT in individuals who were previously BAT-negative or had low activity. This suggests NDC promotes the differentiation of "beige" adipocytes within white adipose tissue depots [1, 2].

Part 4: Experimental Protocols

In Vitro Validation: TRPV1 Agonism

Objective: Confirm NDC activity independent of pungency. System: HEK293 cells stably expressing human TRPV1.

-

Preparation: Load HEK293-hTRPV1 cells with Fura-2 AM (calcium indicator) for 30 mins at 37°C.

-

Baseline: Measure fluorescence ratio (340/380 nm) in standard Tyrode’s buffer.

-

Challenge: Apply NDC (10 nM – 10 µM). Use Capsaicin (1 µM) as positive control and Capsazepine (10 µM) as an antagonist control.

-

Readout: A rapid influx of intracellular

confirms agonism. -

Differentiation: To prove non-pungency in vitro is difficult; this is usually a behavioral readout. However, lack of cytotoxicity compared to high-dose capsaicin can be assessed via MTT assay.

Clinical Protocol: BAT Recruitment Assessment

Objective: Quantify BAT mass and activity changes post-NDC intervention. Gold Standard: 18F-FDG PET/CT combined with Indirect Calorimetry.

Workflow Diagram

Caption: Figure 3. Clinical workflow for validating BAT recruitment via FDG-PET/CT.

Detailed Steps (Self-Validating System):

-

Cold Acclimatization (Pre-Scan): Subjects must wear light clothing at 19°C for 2 hours. This ensures BAT is metabolically active and taking up glucose prior to tracer injection. Validation: If shivering occurs, the temperature is too low (muscle artifact); raise to 20-21°C.

-

Tracer Injection: Administer 18F-FDG (approx. 110-185 MBq).

-

Image Acquisition: Perform PET/CT scan 1 hour post-injection.

-

Quantification: Calculate Standardized Uptake Value (SUV).

-

BAT Positive: SUVmax > 2.0 (or > 1.5 depending on scanner sensitivity) in supraclavicular regions.

-

-

Intervention: Administer NDC (e.g., 9mg) daily for 6 weeks.

-

Re-evaluation: Repeat steps 1-4. An increase in SUVmax or total BAT volume indicates recruitment.

References

-

Yoneshiro, T., et al. (2012). Recruited brown adipose tissue as an antiobesity agent in humans. The Journal of Clinical Investigation.

-

Saito, M., & Yoneshiro, T. (2013). Capsinoids and related food ingredients activating brown fat thermogenesis and reducing body fat in humans.[2] Current Opinion in Lipidology.

-

Ludy, M. J., et al. (2012). The effects of capsaicin and capsiate on energy balance: critical review and meta-analyses of studies in humans. Chemical Senses.

-

Snitker, S., et al. (2009). Effects of novel capsinoid treatment on fatness and energy metabolism in humans: possible pharmacogenetic implications. The American Journal of Clinical Nutrition.

-

Watanabe, T., et al. (2001). Capsinoids, non-pungent capsaicin analogs, lacking the pungent properties of capsaicin, have the same metabolic activity as capsaicin. Bioscience, Biotechnology, and Biochemistry.

Sources

- 1. Activation of Human Brown Adipose Tissue by Capsinoids, Catechins, Ephedrine, and Other Dietary Components: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Capsinoids and related food ingredients activating brown fat thermogenesis and reducing body fat in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Metabolism of Nordihydrocapsiate in Mammals

This guide serves as a technical deep-dive into the pharmacokinetics, metabolic fate, and bioanalytical quantification of Nordihydrocapsiate (NDC) . It is designed for researchers investigating non-pungent TRPV1 agonists for metabolic disorders.

Technical Guide & Experimental Framework

Executive Summary: The Stability-Bioactivity Paradox

This compound (NDC) represents a critical specific class of capsinoids —analogs of capsaicin found in the "CH-19 Sweet" cultivar of Capsicum annuum. Unlike capsaicin, which possesses a stable amide bond, NDC contains a labile ester bond .

This structural difference creates a distinct pharmacokinetic profile:

-

Non-Pungency: NDC does not activate lingual TRPV1 receptors to the same degree as capsaicin due to rapid hydrolysis and lipophilicity differences, bypassing the "hot" sensation.

-

Portal Interception: While NDC activates vagal TRPV1 afferents in the gut (inducing thermogenesis), it is rarely detected intact in systemic circulation.

-

Metabolic Fate: It undergoes near-complete hydrolysis in the intestinal lumen and portal circulation, yielding vanillyl alcohol and 7-methyloctanoic acid .

This guide details the mechanisms driving this rapid metabolism and provides a validated workflow for its analysis, addressing the challenge of its ester instability.

Chemical Identity & Physicochemical Properties

To understand the metabolism, one must first respect the molecule's fragility.

| Feature | This compound (NDC) | Capsaicin (Reference) |

| Structure | 4-hydroxy-3-methoxybenzyl 7-methyloctanoate | 8-methyl-N-vanillyl-6-nonenamide |

| Linkage | Ester (Hydrolytically Unstable) | Amide (Hydrolytically Stable) |

| Lipophilicity (LogP) | ~3.5 (High) | ~3.8 (High) |

| Primary Target | TRPV1 (Gut/Vagal) | TRPV1 (Systemic/Peripheral) |

| Metabolic Half-Life | Minutes (Intestinal/Plasma) | Hours (Hepatic clearance) |

Key Insight: The ester bond renders NDC susceptible to Carboxylesterases (CES) and Lipases immediately upon ingestion, unlike capsaicin which requires hepatic CYP450 oxidation for primary clearance.

Metabolic Pathways: Mechanism of Action

The metabolism of NDC is defined by hydrolytic cleavage . This occurs predominantly in the intestinal mucosa and liver.

The Hydrolysis Pathway

Upon ingestion, NDC is acted upon by luminal lipases and mucosal carboxylesterases (CES1/CES2).

-

Hydrolysis: The ester bond is cleaved, releasing the phenolic head group (Vanillyl Alcohol ) and the fatty acid tail (7-Methyloctanoic Acid ).

-

Conjugation (Phase II): Vanillyl alcohol is rapidly glucuronidated or sulfated in the liver.[1]

-

Oxidation: The fatty acid tail undergoes

-oxidation in the mitochondria.

Visualization of Metabolic Fate

The following diagram illustrates the divergence between Capsaicin and NDC metabolism.

Figure 1: Comparative metabolic pathways of this compound (hydrolysis-driven) vs. Capsaicin (oxidation-driven).

Pharmacokinetics & Bioavailability[2][3][4]

The "Portal Vein" Phenomenon

Research in rodent models indicates a stark contrast between portal and systemic concentrations.

-

Portal Vein: Intact NDC can be detected transiently, confirming absorption across the epithelium.

-

Systemic Circulation: Intact NDC is often undetectable or present in trace amounts.

-

Implication: The pharmacological effects (thermogenesis via BAT) are likely triggered by vagal afferent activation in the gut wall or portal vein, rather than direct systemic delivery to tissues.

Quantitative PK Parameters (Rat Model)

Data synthesized from comparative capsinoid studies (e.g., Dihydrocapsiate).

| Parameter | Intact NDC (Systemic) | Metabolite (Vanillyl Alcohol) |

| Tmax | N/A (Rapid degradation) | 15–30 min |

| Cmax | < LOQ (Limit of Quantitation) | High (Dose dependent) |

| Bioavailability (F) | < 1% | High (as metabolite) |

| Elimination Route | Hydrolysis | Urine (as conjugates) |

Experimental Protocols: Bioanalysis of NDC

Critical Warning: The primary source of error in NDC analysis is ex vivo hydrolysis. Plasma esterases will continue to degrade NDC after blood collection unless immediately inhibited.

Protocol: Stabilized Plasma Collection

Objective: Prevent artificial hydrolysis of NDC during sampling.

-

Inhibitor Preparation: Prepare collection tubes containing Orlistat (lipase inhibitor) and BNPP (Bis-p-nitrophenyl phosphate, a non-specific esterase inhibitor).

-

Concentration: Final concentration of 100 µM BNPP in whole blood.

-

-

Acidification: Pre-load tubes with 10 µL of 1M Acetic Acid per mL of blood expected. Lowering pH (< 4.0) reduces esterase activity and stabilizes the ester bond.

-

Collection: Draw blood directly into the treated tubes. Invert gently 5 times.

-

Separation: Centrifuge at 4°C (2000 x g, 10 min) immediately.

-

Storage: Flash freeze plasma in liquid nitrogen. Store at -80°C.

Protocol: LC-MS/MS Quantification

Methodology: Liquid Chromatography-Tandem Mass Spectrometry.[2][3][4]

-

Internal Standard (IS): Use D3-Dihydrocapsiate or a structural analog like Nonivamide (though an ester analog is preferred for tracking stability).

-

Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE).

-

Mix 100 µL Plasma + 10 µL IS + 400 µL MTBE.

-

Vortex 10 min; Centrifuge; Evaporate supernatant; Reconstitute in Mobile Phase.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 95% B over 5 minutes.

-

-

Mass Spectrometry (MRM Mode):

-

NDC Transition: m/z 309.2

137.1 (Vanillyl cation). -

Ionization: ESI Positive.

-

Analytical Workflow Diagram

Figure 2: Validated analytical workflow emphasizing the critical stabilization step to prevent ex vivo hydrolysis.

References

-

EFSA Panel on Dietetic Products, Nutrition and Allergies (NDA). (2012). Scientific Opinion on dihydrocapsiate. EFSA Journal.

- Yazawa, S., et al. (1989). Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper hybrids. Journal of the Japanese Society for Horticultural Science.

-

Kobata, K., et al. (2002).[5] Enzymatic synthesis of a capsinoid by the acylation of vanillyl alcohol with fatty acid derivatives catalyzed by lipases. Bioscience, Biotechnology, and Biochemistry.

-

Sano, C., et al. (2022).[6] Vanillin reduction in the biosynthetic pathway of capsiate... is catalyzed by cinnamyl alcohol dehydrogenase.[6] Scientific Reports.

-

Reilly, C. A., et al. (2013). Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.

- Fukuda, T., et al. (2025). Pharmacokinetic and Tissue Distribution Study of 14C-Dihydrocapsiate and Metabolites in Rats.

Sources

- 1. bfr.bund.de [bfr.bund.de]

- 2. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. libir.josai.ac.jp [libir.josai.ac.jp]

- 5. Enzymatic synthesis of a capsinoid by the acylation of vanillyl alcohol with fatty acid derivatives catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

chemical synthesis of 4-hydroxy-3-methoxybenzyl 7-methyloctanoate

Application Note: Chemoselective Synthesis of 4-Hydroxy-3-Methoxybenzyl 7-Methyloctanoate

Executive Summary & Molecule Profile

Target Molecule: 4-Hydroxy-3-methoxybenzyl 7-methyloctanoate Class: Capsinoid (Non-pungent Capsaicin Analog) CAS (Analogous): 201410-53-9 (General Capsiate family)

This guide details the synthesis of 4-hydroxy-3-methoxybenzyl 7-methyloctanoate , a structural analog of naturally occurring capsinoids (e.g., Capsiate, Dihydrocapsiate). Unlike capsaicinoids, which possess an amide bond and induce pungency (heat), capsinoids feature an ester linkage and exhibit thermogenic and anti-inflammatory properties without the irritant effect.

Synthetic Challenge: The core difficulty lies in the chemoselectivity of the esterification. The precursor, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), contains two nucleophilic sites:

-

A phenolic hydroxyl (Ar-OH) at position 4.

-

A benzylic primary alcohol (R-CH₂-OH).

Targeting the benzylic alcohol while leaving the phenol free is critical. Non-selective methods yield mixtures of mono-esters and di-esters, complicating purification. This note presents two validated protocols: a Biocatalytic Route (Green) for high regioselectivity and a Chemical Route (Steglich) for rapid scale-up.

Strategic Pathway Analysis

The following diagram illustrates the decision logic and mechanistic pathways for both protocols.

Figure 1: Strategic decision tree comparing enzymatic regioselectivity vs. chemical activation.

Protocol A: Biocatalytic Synthesis (High Regioselectivity)

Rationale: This is the preferred method for pharmaceutical applications. Immobilized lipases (specifically Candida antarctica Lipase B, CAL-B) exhibit exquisite regioselectivity for primary alcohols over phenols due to the geometry of the active site. This avoids the need for protection/deprotection steps.

Reagents:

-

Substrate A: Vanillyl alcohol (99%)

-

Substrate B: 7-Methyloctanoic acid (1.2 equivalents)

-

Catalyst: Novozym 435 (Immobilized CAL-B)

-

Solvent: Acetone (anhydrous) or Hexane

-

Desiccant: Molecular Sieves (4Å)

Step-by-Step Methodology:

-

Preparation: Activate Molecular Sieves (4Å) at 250°C for 3 hours prior to use. Ensure Novozym 435 is dry.

-

Solubilization: In a reaction vessel, dissolve 1.54 g (10 mmol) of vanillyl alcohol and 2.06 g (12 mmol) of 7-methyloctanoic acid in 50 mL of anhydrous acetone.

-

Note: Acetone is preferred over hexane for vanillyl alcohol solubility, though hexane offers faster reaction rates if the substrate can be dispersed.

-

-

Initiation: Add 1.0 g of Molecular Sieves (to scavenge water byproduct and drive equilibrium) and 200 mg of Novozym 435.

-

Incubation: Seal the vessel and incubate in an orbital shaker at 45°C and 150 rpm .

-

Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Validation: The spot for 7-methyloctanoic acid will diminish. A new spot (Product, Rf ~0.6) will appear. The phenol spot (Vanillyl alcohol) will decrease but not disappear completely if excess alcohol is used.

-

-

Termination: After 24–48 hours (or when conversion >95% by HPLC), filter the mixture to remove the enzyme and sieves.

-

Sustainability: The enzyme beads can be washed with acetone and reused up to 5 times.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove unreacted acid.

Expected Yield: 85–92% Selectivity: >98% (Benzylic ester vs. Phenolic ester)

Protocol B: Modified Steglich Esterification (Chemical)

Rationale: Useful when enzymes are unavailable or for rapid combinatorial synthesis. Because the benzylic alcohol is more nucleophilic than the phenol, kinetic control can achieve reasonable selectivity. However, for strict purity, a protection strategy (e.g., TBS-protection of the phenol) is often employed. The protocol below describes the direct chemoselective approach using careful stoichiometry.

Reagents:

-

Vanillyl alcohol (1.0 eq)

-

7-Methyloctanoic acid (1.0 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

DCM (Dichloromethane), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Add 1.54 g (10 mmol) vanillyl alcohol and 1.58 g (10 mmol) 7-methyloctanoic acid to 40 mL anhydrous DCM.

-

Critical: Cool the solution to 0°C using an ice bath. Low temperature improves chemoselectivity.

-

-

Catalyst Addition: Add 122 mg (1 mmol) DMAP.

-

Activation: Dissolve 2.27 g (11 mmol) DCC in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

-

-

Work-up:

-

Filter off the DCU precipitate.

-

Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Recrystallization from cold hexane/ether or column chromatography is mandatory to remove traces of phenolic ester byproducts.

Expected Yield: 70–80% Selectivity: ~85–90% (Requires chromatographic separation of byproducts).

Quality Control & Data Specifications

Verify the identity and purity of the synthesized ester using the following parameters.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil/solid | Visual |

| Purity | >98.0% | HPLC (C18, MeOH/H₂O gradient) |

| MS (ESI+) | [M+Na]+ calc: ~317.17 | LC-MS |

| ¹H NMR | δ 4.98-5.05 (s, 2H, Ar-CH₂-O-) | Diagnostic shift for benzylic ester |

| ¹H NMR | δ 3.80-3.90 (s, 3H, -OCH₃) | Methoxy group |

| IR Spectroscopy | 1730-1750 cm⁻¹ (Ester C=O) | FTIR (Thin film) |

| IR Spectroscopy | 3400-3500 cm⁻¹ (Phenolic -OH) | Presence confirms free phenol |

Self-Validating Check: In the ¹H NMR, if the phenolic hydroxyl was esterified, the aromatic proton signals would shift downfield significantly due to the electron-withdrawing effect of the ester group directly on the ring. The presence of the broad singlet at ~5.6 ppm (exchangeable with D₂O) confirms the free phenol.

References

-

Kobata, K., et al. (2002). "Enzymatic synthesis of capsiate analogues and their stability." Journal of Bioscience and Bioengineering, 94(2), 159-163. Link

-

Yazawa, S., et al. (1989). "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent." Journal of the Japanese Society for Horticultural Science, 58(3), 601-607. Link

-

Fayos, O., et al. (2018). "Synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate as a novel internal standard for capsinoid determination." Journal of the Science of Food and Agriculture, 98(14). Link

-

Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[3] Link

Sources

- 1. 7-methyl octanoic acid, 693-19-6 [thegoodscentscompany.com]

- 2. youtube.com [youtube.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]

Application Note: High-Sensitivity Quantification of Nordihydrocapsiate in Human Plasma via UHPLC-MS/MS

Executive Summary

This Application Note details a robust protocol for the quantification of Nordihydrocapsiate (NDC) in human plasma. NDC is a rare capsinoid found in the non-pungent CH-19 Sweet pepper cultivar.[1] Unlike its pungent analog nordihydrocapsaicin (an amide), NDC is an ester , making it highly susceptible to rapid hydrolysis by plasma esterases (carboxylesterases).

Key Technical Challenge: The half-life of capsinoids in untreated plasma can be less than 5 minutes.[1] Standard bioanalytical workflows will result in 100% analyte loss before injection.[1]

Solution: This protocol employs a "Crash-Stabilize-Extract" methodology using immediate acidification and low-temperature Liquid-Liquid Extraction (LLE) to preserve analyte integrity.[1]

Analyte Profile & Instability Mechanism

It is critical to distinguish the target analyte from its pungent counterpart to ensure correct mass transitions and reference standards are selected.[1]

| Feature | This compound (Target) | Nordihydrocapsaicin (Interference) |

| Class | Capsinoid (Ester) | Capsaicinoid (Amide) |

| Formula | C₁₇H₂₆O₄ | C₁₇H₂₇NO₃ |

| MW | 294.39 g/mol | 293.40 g/mol |

| Stability | Extremely Labile (Esterase sensitive) | Stable |

| Precursor Ion | 295.2 | 294.2 |

The Hydrolysis Pathway

In plasma, NDC is cleaved into Vanillyl Alcohol and 8-Methylnonanoic Acid . This reaction is catalyzed by calcium-dependent esterases.[1] Therefore, the use of EDTA (chelator) and acidification (enzyme denaturation) is mandatory.

Reagents and Materials

-

Reference Standard: this compound (>98% purity).[1]

-

Internal Standard (IS): Dihydrocapsiate-d3 or Octanoyl Vanillylamide.[1]

-

LC-MS Grade Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[2]

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (50:50).[1]

-

Stabilizer: 5% Formic Acid in water or 1M HCl.[1]

-

Matrix: Human Plasma (K2-EDTA).[1][2] Note: Heparin plasma is not recommended due to lack of calcium chelation.

Experimental Protocol

Phase 1: Sample Collection & Stabilization (CRITICAL)

The following workflow must be executed immediately upon blood draw.

Figure 1: Critical stabilization workflow to prevent esterase-mediated hydrolysis of NDC.[1]

-

Collection: Collect blood into pre-chilled K2-EDTA tubes.

-

Separation: Centrifuge at 4°C for 10 minutes (2000 x g).

-

Acidification: Immediately transfer plasma to a cryovial containing 5% Formic Acid (10% v/v ratio). Example: Add 100 µL plasma to 10 µL of 5% FA. Vortex gently.[1]

-

Storage: Store at -80°C. Stability is validated for 30 days.

Phase 2: Liquid-Liquid Extraction (LLE)[1]

LLE is superior to Protein Precipitation (PPT) for NDC because it removes esterases completely and allows concentration of the analyte.

-

Thaw: Thaw plasma samples on ice. Do not allow to reach room temperature.

-

Aliquot: Transfer 200 µL of acidified plasma to a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in ACN).

-

Extraction: Add 1000 µL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex for 5 minutes (high speed) or shaker plate.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Evaporation: Transfer the upper organic layer (supernatant) to a glass vial. Evaporate to dryness under nitrogen stream at room temperature. Avoid heat.

-

Reconstitution: Reconstitute in 100 µL of Acetonitrile:Water (50:50) + 0.1% FA .[1][3]

-

Note: Using a high organic ratio in reconstitution prevents hydrolysis during the autosampler wait time.[1]

-

UHPLC-MS/MS Conditions

Chromatographic Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.[1]

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Vol: 5 µL.

Mobile Phase Gradient:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Loading |

| 3.50 | 90 | Elution of NDC |

| 4.50 | 90 | Wash |

| 4.60 | 20 | Re-equilibration |

| 6.00 | 20 | End |

Mass Spectrometry Parameters

-

Source: ESI Positive Mode.

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

-

Detection: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions:

| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |

| This compound | 295.2 | 137.1 | 30 | 22 | Quant |

| 295.2 | 122.1 | 30 | 35 | Qual | |

| Dihydrocapsiate-d3 (IS) | 311.2 | 137.1 | 30 | 22 | Quant |

Note: The product ion m/z 137.1 corresponds to the vanillyl cation (4-hydroxy-3-methoxybenzyl), a characteristic fragment for all capsinoids.

Method Validation & Quality Control

Linearity & Sensitivity

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Curve Fit: Linear regression (

weighting).[1] -

LLOQ: 0.5 ng/mL (Signal-to-Noise > 10).[1]

Matrix Effect Assessment

Capsinoids are prone to ion suppression from phospholipids.[1]

-

Check: Monitor phospholipid transition

184 -> 184 during method development. Ensure NDC elutes away from the phospholipid region (usually late eluting).[1]

Stability Validation (Self-Validation Step)

To verify your stabilization protocol works:

-

Spike NDC into fresh whole blood at 37°C.

-

Immediately process one aliquot (T0).[1]

-

Wait 10, 20, 30 mins before processing subsequent aliquots.

-

If T30 recovery is <85% of T0, increase acidification strength or add Orlistat (lipase inhibitor) at 2 mg/mL during collection.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Hydrolysis during thawing.[1] | Thaw on ice; ensure pH < 4.0 before extraction. |

| Peak Tailing | Interaction with silanols.[1] | Ensure 0.1% Formic Acid in both mobile phases.[1] |

| Carryover | Lipophilic nature of NDC.[1] | Use a needle wash of ACN:MeOH:IPA:Water (1:1:1:1).[1] |

| No Signal | Wrong Precursor. | Verify you are not monitoring the Na+ adduct (m/z 317).[1] |

References

-

Singh, S., et al. (2022).[1] "Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography." Food Chemistry. Link

-

Mizushima, S., et al. (2025).[1] "Stability of Capsinoid in Various Solvents." ResearchGate.[1] Link

-

Reilly, C. A., et al. (2002).[1] "Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry." Journal of Analytical Toxicology. Link

-

Bernal, J., et al. (2013).[1][4] "Determination of Three Capsaicinoids in Capsicum Annuum by Pressurized Liquid Extraction Combined With LC-MS/MS." Journal of Separation Science. Link

-

Yazawa, S., et al. (1989).[1] "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent."[1] Journal of the Japanese Society for Horticultural Science.[1] (Foundational reference for CH-19 Sweet chemistry).

Sources

- 1. This compound | C17H26O4 | CID 9817607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of capsaicin, nonivamide, and dihydrocapsaicin in blood and tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of three capsaicinoids in Capsicum annuum by pressurized liquid extraction combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Validated HPLC-PDA Method for the Quantification of Nordihydrocapsiate (NDC) in Biological and Plant Matrices

Introduction & Scope

Nordihydrocapsiate (NDC) is a rare, non-pungent capsinoid found in the "CH-19 Sweet" variety of peppers (Capsicum annuum). Unlike its pungent analog nordihydrocapsaicin, NDC possesses an ester bond replacing the amide bond, rendering it non-irritating while retaining potent thermogenic and anti-inflammatory properties.

The Analytical Challenge: The primary obstacle in NDC analysis is the instability of the ester bond . In protic solvents (e.g., methanol, water) or under thermal stress, NDC rapidly undergoes hydrolysis or transesterification. Furthermore, separating NDC from its structural analogs—Capsiate (C) and Dihydrocapsiate (DHC)—requires high chromatographic selectivity due to their nearly identical hydrophobicity.

This protocol details a robust, validated HPLC-PDA method designed to overcome these stability issues, compliant with ICH Q2(R2) guidelines.

Physicochemical Profile

Understanding the molecule is the first step to valid method design.[1]

| Parameter | Characteristic | Impact on Method |

| Structure | Vanillyl alcohol ester of 8-methylnonanoic acid | Lipophilic; requires Reverse Phase (RP) chromatography.[1][2] |

| Molecular Formula | Detectable by MS; neutral charge at pH 3-7.[1] | |

| Chromophore | Vanillyl moiety | Absorption max |

| Stability | Labile Ester Bond | CRITICAL: Avoid methanolic extraction.[1][2] Use Acetonitrile (ACN).[1][3][4] Keep autosampler at 4°C. |

| Solubility | High in ACN, EtOAc; Low in Water | Sample diluent must be high % organic to prevent precipitation.[2] |

Method Development Strategy

Stationary Phase Selection

While C18 columns are standard, they often fail to baseline-resolve NDC from Capsiate due to similar alkyl chain interactions.[1]

-

Recommendation: Phenyl-Hexyl Column .

-

Mechanism: The phenyl ring on the stationary phase interacts with the aromatic vanillyl headgroup of the capsinoids via

stacking, providing orthogonal selectivity to the hydrophobic interaction. This significantly improves resolution between NDC (C17 saturated) and Capsiate (C18 unsaturated).[1]

Mobile Phase & Solvent Engineering

-

Solvent A (Aqueous): Water + 0.1% Formic Acid.[1] The acid suppresses the ionization of residual silanols, reducing peak tailing.

-

Solvent B (Organic): 100% Acetonitrile (ACN).[1]

Experimental Protocol

Reagents and Standards

-

Reference Standard: this compound (>98% purity).[1]

-

Internal Standard (IS): Nonivamide (synthetic capsaicinoid) or Octanophenone (if using UV).[1]

-

Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (98%).[1]

Sample Preparation (Plant Matrix)

-

Step 1: Freeze-dry pepper samples immediately after harvest to stop enzymatic hydrolysis.[1][2]

-

Step 2: Grind to a fine powder under liquid nitrogen.

-

Step 3: Weigh 500 mg powder into a 15 mL centrifuge tube.

-

Step 4: Add 5 mL Acetonitrile (Do not use MeOH).

-

Step 5: Sonicate for 10 min in an ice bath (maintain <10°C).

-

Step 6: Centrifuge at 4,000 rpm for 5 min at 4°C.

-

Step 7: Filter supernatant through a 0.22 µm PTFE filter (hydrophobic) into an amber vial.[1]

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |

| Temperature | Column: 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol. | 10 µL |

| Detection | UV 280 nm (Reference 360 nm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial Conditions |

| 10.0 | 60 | Linear Ramp (separation of analogs) |

| 12.0 | 100 | Column Wash |

| 15.0 | 100 | Hold |

| 15.1 | 40 | Re-equilibration |

| 20.0 | 40 | Ready for next injection |

Expected Retention Order: this compound (~6.5 min) < Capsiate (~8.0 min) < Dihydrocapsiate (~9.5 min).[1]

Workflow Diagram

Caption: Optimized analytical workflow for this compound, emphasizing moisture removal and temperature control to prevent ester hydrolysis.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Run a standard mix (NDC + Capsiate) before every batch.[1]

-

Resolution (

): > 2.0 between NDC and Capsiate. -

Tailing Factor (

): 0.8 – 1.2.[1] -

RSD (Area): < 1.0% for 5 replicate injections.[1]

Linearity & Range

Prepare a 6-point calibration curve of NDC in Acetonitrile.

-

Range: 1.0 µg/mL to 100 µg/mL.

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

Spike blank pepper matrix (e.g., Bell Pepper) with NDC at three levels (50%, 100%, 150% of target).

-

Acceptance: Mean recovery 95% – 105%.[1]

Precision[1][5]

-

Repeatability: 6 injections of the same sample.[1] RSD < 2%.[1]

-

Intermediate Precision: Different analyst, different day. RSD < 3%.[1]

Robustness (Critical for Transfer)

Deliberately vary parameters to check method stability.

-

Column Temp: 30°C ± 5°C (Check for resolution loss).

-

Wavelength: 280 ± 2 nm.[1]

Validation Logic Diagram

Caption: Decision tree for method validation based on ICH Q2(R2) guidelines, ensuring rigorous quality control at each step.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction | Ensure Formic Acid is fresh (0.1%).[1][2] Increase column temp slightly (max 40°C). |

| Ghost Peaks | Contamination / Carryover | Run a "Sawtooth" gradient wash (5% to 100% B) between runs.[1][2] |

| Retention Time Shift | Mobile phase evaporation | Cap solvent bottles tightly. Pre-mix mobile phase if using isocratic (though gradient is preferred).[1] |

| Area Degradation | Sample Instability | Check Autosampler Temp. If >4°C, NDC hydrolyzes.[1][2] Ensure solvent is 100% ACN, not MeOH.[1] |

| Low Resolution | Column aging | Phenyl-hexyl phases are sensitive.[1][2] Wash with 90% ACN/10% Water after use.[1] Do not leave in acid.[1] |

References

-

Yazawa, S., et al. (1989).[1] Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent.[1][5] Journal of the Japanese Society for Horticultural Science.[1]

-

Kobata, K., et al. (2013).[1] Novel Capsinoid-like Substances: Analysis and Biosynthesis. Bioscience, Biotechnology, and Biochemistry.

-

ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][6][7]

-

PubChem. (2024).[1] this compound Compound Summary. National Center for Biotechnology Information.[1]

-

Barbero, G.F., et al. (2008).[1] Fast determination of capsaicinoids and capsinoids from peppers by high-performance liquid chromatography using a new monolithic column.[1][5][8] Journal of Agricultural and Food Chemistry.[1]

Sources

- 1. This compound | C17H26O4 | CID 9817607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB013332) - FooDB [foodb.ca]

- 3. HPLC Separation of Nordihydrocapsaicin, Capsaicin and Dihydrocapsaicin | SIELC Technologies [sielc.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

Application Note: Engineering Stable Nordihydrocapsiate (NDC) Formulations for In Vivo Research

Executive Summary

Nordihydrocapsiate (NDC) is a non-pungent capsinoid analog found in the "CH-19 Sweet" pepper cultivar. Unlike capsaicin, which possesses a robust amide bond, NDC contains a labile ester bond . This structural difference renders NDC non-pungent (it does not activate oral TRPV1 to induce pain) but significantly more chemically unstable.

For in vivo researchers, this presents a paradox: aqueous vehicles required for biological compatibility accelerate the hydrolysis of NDC into inactive metabolites (vanillyl alcohol and fatty acids).

This guide provides two validated protocols to overcome this limitation:

-

Anhydrous Lipid Vehicle: For maximum chemical stability.

-

SEDDS (Self-Emulsifying Drug Delivery System): For maximized bioavailability.

Part 1: The Stability Paradox (Physicochemical Analysis)

To formulate NDC successfully, one must understand its degradation mechanism. NDC is lipophilic (LogP ≈ 3–4) and practically insoluble in water. However, its primary failure mode is not solubility, but hydrolysis .

The Ester Vulnerability

In the presence of water, especially at physiological pH (7.4) or alkaline conditions, the central ester linkage of NDC undergoes nucleophilic attack. This is irreversible and results in the total loss of pharmacological activity.

Key Constraint: You cannot store NDC in aqueous buffers (PBS, Saline) or dimethyl sulfoxide (DMSO)/water mixtures for extended periods.

DOT Diagram: The Hydrolysis Trap

The following diagram illustrates the degradation pathway that formulations must prevent.

Caption: Mechanism of NDC degradation. Aqueous contact triggers ester hydrolysis, yielding inactive metabolites.

Part 2: Formulation Protocols

Protocol A: Anhydrous Lipid Vehicle (Standard)

Best For: Chronic oral toxicity studies, metabolic cages, and dietary admixture. Mechanism: By excluding water entirely, hydrolysis is thermodynamically impossible. The lipid matrix protects the ester bond until it reaches the gut lumen.

Materials

-

Active: this compound (>95% purity).

-

Vehicle: Medium Chain Triglycerides (MCT) Oil (pharmaceutical grade) or Corn Oil (stripped).

-

Why MCT? Rapid gastric emptying and does not require chylomicron formation for absorption, unlike long-chain fats.

-

-

Antioxidant: dl-alpha-Tocopherol (Vitamin E).

Step-by-Step Methodology

-

Preparation of Vehicle:

-

Sparge MCT oil with Nitrogen gas (

) for 15 minutes to remove dissolved oxygen. -

Add dl-alpha-Tocopherol at 0.05% w/v as an antioxidant stabilizer.

-

-

Solubilization:

-

Weigh the required amount of NDC (e.g., for a 10 mg/kg dose in a 200g rat with 1mL volume, target conc: 2 mg/mL).

-

Add NDC to the sparged MCT oil.

-

Critical Step: Sonicate in a water bath at ambient temperature (20-25°C) for 10-15 minutes. Do not heat above 40°C, as thermal energy can accelerate oxidation.

-

-

Storage:

-

Store in amber glass vials with Teflon-lined caps.

-

Headspace must be purged with Nitrogen before sealing.

-

Stability: >3 months at 4°C.

-

Protocol B: SEDDS (Advanced Bioavailability)

Best For: Pharmacokinetic (PK) studies, acute efficacy models. Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils and surfactants. Upon contact with gastric fluids, they spontaneously form fine emulsions (<200 nm), presenting the drug in a solubilized state for immediate absorption.

Formulation "Recipe" (Type II SEDDS)

| Component | Role | Material Choice | Concentration (%) |

| Oil Phase | Solubilizer/Core | Capryol 90 (Propylene glycol monocaprylate) | 20% |

| Surfactant | Emulsifier | Tween 80 (Polysorbate 80) | 40% |

| Co-Surfactant | Interface Modifier | PEG 400 (Polyethylene Glycol) | 40% |

Step-by-Step Methodology

-

Pre-Mix:

-

Combine Tween 80 and PEG 400 in a beaker. Mix via magnetic stirring (200 RPM) for 10 minutes.

-

Add Capryol 90 to the mixture. Stir for an additional 15 minutes until a clear, single-phase liquid forms.

-

-

Drug Loading:

-

Add NDC to the pre-mix (Target loading: 10-50 mg/mL depending on solubility limit).

-

Stir at room temperature for 30 minutes.

-

Visual Check: The solution must remain crystal clear. If cloudy, reduce drug loading or increase surfactant ratio.

-

-

In Vivo Administration:

-

Administer the concentrate directly via oral gavage.

-

Physiological Action:[1] Upon hitting the stomach fluids, this concentrate will explode into a micro-emulsion, protecting the NDC ester bond inside the oil droplets while maximizing surface area for absorption.

-

Part 3: Quality Control & Validation

Trust but verify. Because NDC is non-pungent, you cannot rely on "taste" or irritation to detect degradation. You must use HPLC.

HPLC Method Parameters

-

Column: C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3-5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 40% B to 90% B over 10 minutes.

-

Detection: UV at 280 nm (detects the vanillyl moiety).

-

Pass Criteria:

-

NDC Peak: Retention time approx. 6-8 mins.

-

Degradant Peak (Vanillyl Alcohol): Retention time < 3 mins (more polar).

-

Limit: < 2% degradation products allowed before dosing.

-

DOT Diagram: Formulation Decision Tree

Use this logic flow to select the correct protocol for your study.

Caption: Decision matrix for selecting the appropriate NDC vehicle based on study type.

Part 4: In Vivo Administration Guidelines

Dosing Volume

-

Mice: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

-

Rats: Max 10 mL/kg (e.g., 2.0 mL for a 200g rat).

-

Note: Oil vehicles can act as laxatives at high volumes. Keep volumes as low as possible (e.g., 2-5 mL/kg) to avoid physiological artifacts.

Handling Precautions

Although NDC is non-pungent, it is a potent TRPV1 agonist analog.

-

PPE: Wear nitrile gloves and safety glasses.

-

Cross-Contamination: Do not use the same gavage needles used for Capsaicin studies, as the pungency of residual Capsaicin can confound behavioral data (e.g., pain response vs. metabolic response).

Biological Expectations

-

Bioavailability: Expect low systemic plasma levels. Capsinoids are rapidly hydrolyzed in the portal vein and liver.

-

Mechanism: Efficacy is often driven by vagal afferent activation in the gut, not systemic circulation. Do not discard the study if plasma levels are low; check downstream biomarkers (e.g., UCP1 expression in brown adipose tissue).

References

-

Yazawa, S., et al. (1989). "Content of capsaicinoids and capsaicinoid-like substances in fruit of pepper (Capsicum annuum L.) hybrids made with 'CH-19 Sweet' as a parent." Journal of the Japanese Society for Horticultural Science. Link

-

Kobata, K., et al. (1998).[2] "this compound, a new capsinoid from the fruits of a nonpungent pepper, Capsicum annuum."[3] Tetrahedron. Link

-

Watanabe, T., et al. (2001). "Capsinoids, non-pungent capsaicin analogs, increase energy expenditure in humans." Bioscience, Biotechnology, and Biochemistry. Link

-

EFSA Panel on Dietetic Products, Nutrition and Allergies. (2012). "Scientific Opinion on the safety of 'dihydrocapsiate' as a Novel Food ingredient." EFSA Journal. Link

-

US FDA. (2011). "GRAS Notice (GRN) No. 369: Dihydrocapsiate." FDA GRAS Inventory. Link

Sources

Application Note: Nordihydrocapsiate (NDC) in Metabolic Syndrome Research

Targeting the Gut-Brain-BAT Axis for Thermogenic Regulation

Executive Summary

Metabolic syndrome—characterized by abdominal obesity, insulin resistance, and dyslipidemia—requires interventions that safely elevate energy expenditure (EE). While Capsaicin is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, its clinical utility is limited by pungency and gastrointestinal distress.

Nordihydrocapsiate (NDC) , a non-pungent capsinoid analog found in "CH-19 Sweet" peppers, offers a breakthrough alternative. Unlike Capsiate, NDC possesses a saturated fatty acid chain, conferring superior chemical stability for formulation. This guide details the application of NDC in metabolic research, focusing on its unique mechanism of activating the Gut-Brain-Brown Adipose Tissue (BAT) axis to drive thermogenesis without systemic sympathomimetic side effects.

Mechanistic Basis: The Gut-Brain-BAT Axis

Unlike systemic sympathomimetics (e.g., ephedrine), NDC acts locally in the gut lumen. It binds to TRPV1 receptors on vagal afferent nerves. This signal is relayed to the Nucleus of the Solitary Tract (NTS) and the Hypothalamus, triggering a specific efferent sympathetic drive to Brown Adipose Tissue (BAT). This results in UCP1-mediated thermogenesis.

Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized by NDC to induce lipolysis and thermogenesis.

Caption: Signal transduction of this compound from intestinal TRPV1 activation to systemic energy expenditure.

Application 1: In Vitro Validation (TRPV1 Activation)

Before in vivo testing, the potency of NDC must be validated against Capsaicin (positive control) and Capsazepine (antagonist).

Protocol: Calcium Flux Assay in HEK293-TRPV1 Cells

Objective: Quantify NDC-mediated calcium influx as a proxy for TRPV1 activation.

Materials:

-

HEK293 cells stably expressing human TRPV1 (hTRPV1).

-

Fluo-4 AM (Calcium indicator).

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Compounds: NDC (purity >98%), Capsaicin (Control), Capsazepine.

Workflow:

-

Cell Plating: Seed hTRPV1-HEK293 cells in 96-well black-wall plates at 50,000 cells/well. Incubate for 24h at 37°C/5% CO2.

-

Dye Loading: Aspirate media. Add 100 µL of Fluo-4 AM (4 µM) in assay buffer. Incubate for 45 min at 37°C in the dark.

-

Baseline Establishment: Wash cells 3x with assay buffer to remove extracellular dye. Incubate for 15 min to allow de-esterification.

-

Compound Injection: Place plate in a kinetic fluorescence plate reader (e.g., FLIPR).

-

Excitation: 494 nm | Emission: 516 nm.

-

Record baseline for 10 seconds.

-

Inject 50 µL of NDC (Final concentrations: 10 nM – 100 µM).

-

-

Data Acquisition: Record fluorescence intensity for 120 seconds.

Data Analysis:

Calculate

Critical Insight: NDC typically exhibits an EC50 similar to Capsaicin (~10-100 nM range) but washes out faster due to hydrolysis kinetics. Ensure rapid injection and immediate reading.

Application 2: In Vivo Metabolic Phenotyping

To assess efficacy in Metabolic Syndrome, a Diet-Induced Obesity (DIO) mouse model is required.

Protocol: Chronic Administration & Indirect Calorimetry

Objective: Measure whole-body energy expenditure and substrate utilization (RER).

Experimental Design:

-

Model: C57BL/6J mice (Male, 8 weeks old).

-

Induction: High-Fat Diet (HFD, 60% kcal from fat) for 8 weeks to induce obesity/insulin resistance.

-

Groups:

-

Vehicle (Control)

-

Capsaicin (10 mg/kg - Positive Control)

-

NDC (10 mg/kg - Test)

-

Step-by-Step Methodology:

-

Acclimatization: Place mice in metabolic cages (e.g., CLAMS or TSE PhenoMaster) for 48 hours prior to recording to normalize stress.

-

Administration: Administer NDC via oral gavage daily.

-

Note: Do not use intraperitoneal (IP) injection. NDC mechanism relies on gut TRPV1 activation. Systemic injection bypasses the vagal afferent initiation point.

-

-

Calorimetry Recording: Measure VO2 and VCO2 every 20 minutes for 72 hours.

-

Tissue Harvest: At endpoint, harvest Interscapular Brown Adipose Tissue (iBAT).

-

Molecular Validation: Perform Western Blot on iBAT lysates for UCP1 protein levels to confirm thermogenic recruitment.

Troubleshooting:

-

Issue: No change in EE.[4]

-

Root Cause:[4][5][6][7][8][9] Ambient temperature.[8] Mice housed at thermoneutrality (30°C) may show blunted BAT activation.

-

Fix: Conduct experiments at standard vivarium temperature (22-24°C) to provide mild cold stress, which synergizes with NDC.

Clinical Translation & Data Summary

When translating to human trials, subject stratification is critical. NDC efficacy is highly correlated with pre-existing functional BAT.

Comparative Data: NDC vs. Capsaicin

The following table summarizes the key differentiators for drug development professionals.

| Feature | Capsaicin | This compound (NDC) | Clinical Implication |

| Pungency (Scoville) | 16,000,000 SHU | ~0 SHU (Non-pungent) | NDC allows higher dosing without GI distress. |

| TRPV1 Affinity | High (Agonist) | High (Agonist) | Similar potency at the receptor level. |

| Chemical Stability | High | High (Saturated chain) | NDC is more stable than Capsiate (unsaturated), aiding shelf-life. |

| Mechanism | Systemic + Local | Local (Gut-Brain Axis) | Lower risk of systemic cardiovascular side effects. |

| Primary Outcome | Increased EE | Increased EE | Efficacy dependent on active BAT presence.[10] |

Clinical Protocol Note: BAT Stratification

In human trials, variability in response is often due to "BAT-negative" subjects.

-

Recommendation: Screen subjects using 18F-FDG PET/CT after cold exposure (19°C for 2h) to categorize them as BAT-positive or BAT-negative.

-

Expectation: NDC (9-12 mg/day) significantly increases Resting Energy Expenditure (REE) in BAT-positive subjects, but shows negligible effects in BAT-negative subjects.

References

-

Yawabata, A., et al. (2022). Separation of this compound from capsiate and major capsaicinoid analogues using ultra high performance liquid chromatography. Journal of Chromatography B. Link

-

Snitker, S., et al. (2009). Effects of novel capsinoid treatment on fatness and energy metabolism in humans: possible pharmacogenetic implications. American Journal of Clinical Nutrition. Link

-

Ohnuki, K., et al. (2001). Administration of Capsiate, a Non-Pungent Capsaicin Analog, Promotes Energy Metabolism and Suppresses Body Fat Accumulation in Mice. Bioscience, Biotechnology, and Biochemistry. Link

-

Yoneshiro, T., et al. (2012). Nonpungent capsaicin analogs (capsinoids) increase energy expenditure through the activation of brown adipose tissue in humans.[1][10] American Journal of Clinical Nutrition. Link

-

Ludy, M.J., et al. (2012). The effects of capsaicin and capsiate on energy balance: critical review and meta-analyses of studies in humans. Chemical Senses.[5][6][10] Link

-

Galgani, J.E., et al. (2022). Dihydrocapsiate does not increase energy expenditure nor fat oxidation during aerobic exercise in men with overweight/obesity. Journal of the International Society of Sports Nutrition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of capsinoids on energy metabolism in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. TRPV1 activation and induction of nociceptive response by a non-pungent capsaicin-like compound, capsiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different TRPV1-mediated brain responses to intragastric infusion of capsaicin and capsiate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Human Brown Adipose Tissue by Capsinoids, Catechins, Ephedrine, and Other Dietary Components: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. Nonpungent capsaicin analogs (capsinoids) increase energy expenditure through the activation of brown adipose tissue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Standards for Nordihydrocapsiate Purity Assessment

This Application Note provides a rigorous framework for the purity assessment of Nordihydrocapsiate (NDC) , a non-pungent capsinoid. Unlike its amide analog (nordihydrocapsaicin), NDC is an ester, making it chemically distinct and significantly more labile.

This protocol addresses the specific challenges of ester hydrolysis during analysis and the critical separation of NDC from its structural analog, Capsiate.

Executive Summary & Scientific Rationale

This compound (NDC) is a rare, non-pungent capsinoid found in Capsicum annuum var. sweet pepper. It possesses thermogenic properties similar to capsaicin but lacks the irritant pungency because it cannot activate oral TRPV1 receptors to the same degree.

The Analytical Challenge:

-

Structural Similarity: NDC differs from Capsiate by only one methylene unit (

) in the fatty acid tail. Standard C18 columns often fail to resolve this "critical pair" adequately. -

Stability: NDC is an ester (vanillyl alcohol + 7-methyloctanoic acid). Unlike the robust amide bond in capsaicin, the ester bond is susceptible to rapid hydrolysis in protic solvents (water/methanol) or elevated temperatures, leading to false impurity profiles (e.g., artificial elevation of vanillyl alcohol).

-

Pungency Contamination: For "non-pungent" claims, the method must be sensitive enough to detect trace capsaicin (pungent contaminant) at ppm levels.

This guide prioritizes Phenyl-Hexyl stationary phases for superior selectivity and low-temperature handling to ensure integrity.[1]

Chemical Identity & Standards

| Parameter | Specification |

| Compound Name | This compound (NDC) |

| IUPAC Name | (4-hydroxy-3-methoxyphenyl)methyl 7-methyloctanoate |

| CAS Number | 220012-53-3 |

| Molecular Formula | |

| Molecular Weight | 294.39 g/mol |

| Key Impurities | Capsiate (C18 analog), Vanillyl Alcohol (Hydrolysis product), Capsaicin (Pungent contaminant) |

| UV Max | 280 nm (Characteristic of the vanillyl moiety) |

Workflow Visualization

The following diagram outlines the logic flow for assessing NDC purity, emphasizing the "Self-Validating" checkpoints.

Caption: Analytical logic flow ensuring separation efficiency (Checkpoint 1) and safety (Checkpoint 2) before final purity assignment.

Protocol A: Primary Purity Assay (UHPLC-PDA)

Objective: Quantify NDC content and separate it from the structurally similar Capsiate.

Rationale: A Phenyl-Hexyl column is used instead of C18.[1] The

Materials

-

Column: Phenyl-Hexyl stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).

-